N,N'-Bis(2-azido-2,2-dinitroethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2-azido-2,2-dinitroethyl)urea is a highly energetic compound known for its potential applications in various fields, including material sciences and energetic materials. This compound contains multiple azido and nitro groups, making it a subject of interest for researchers studying high-energy materials and their applications.
Preparation Methods
The synthesis of N,N’-Bis(2-azido-2,2-dinitroethyl)urea involves multiple steps, typically starting with the nitration of urea derivatives. One common method includes the reaction of urea with nitric acid to form N,N’-dinitrourea, which is then further reacted with azide sources to introduce the azido groups . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained without unwanted side reactions.
Chemical Reactions Analysis
N,N’-Bis(2-azido-2,2-dinitroethyl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution. The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles . The nitro groups can be reduced to amines under specific conditions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include triazoles and amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
N,N’-Bis(2-azido-2,2-dinitroethyl)urea has several scientific research applications, particularly in the field of energetic materials. Its high nitrogen content and energetic properties make it suitable for use in explosives and propellants . Additionally, the compound’s ability to release nitrogen gas upon decomposition makes it useful in material sciences for polymer crosslinking and other applications requiring high-energy release . Researchers are also exploring its potential use in the synthesis of new heterocyclic compounds and as a precursor for other high-energy materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-azido-2,2-dinitroethyl)urea involves the release of nitrogen gas upon decomposition. The azido groups decompose to form nitrogen gas, which contributes to the compound’s high-energy release. The nitro groups also play a role in the compound’s energetic properties by providing additional oxygen for combustion reactions . The molecular targets and pathways involved in these reactions are primarily related to the decomposition of the azido and nitro groups, leading to the formation of nitrogen gas and other byproducts.
Comparison with Similar Compounds
N,N’-Bis(2-azido-2,2-dinitroethyl)urea can be compared to other high-energy compounds, such as trinitrotoluene (TNT) and hexanitrohexaazaisowurtzitane (CL-20). While TNT is widely used as an explosive, N,N’-Bis(2-azido-2,2-dinitroethyl)urea offers higher nitrogen content and potentially greater energy release . CL-20, on the other hand, is known for its high density and energetic performance, but N,N’-Bis(2-azido-2,2-dinitroethyl)urea provides a different balance of properties, including its unique azido and nitro group combination . Other similar compounds include various azido and nitro derivatives, which share some of the energetic properties but differ in their specific applications and performance characteristics .
Properties
CAS No. |
90101-61-4 |
---|---|
Molecular Formula |
C5H6N12O9 |
Molecular Weight |
378.18 g/mol |
IUPAC Name |
1,3-bis(2-azido-2,2-dinitroethyl)urea |
InChI |
InChI=1S/C5H6N12O9/c6-12-10-4(14(19)20,15(21)22)1-8-3(18)9-2-5(11-13-7,16(23)24)17(25)26/h1-2H2,(H2,8,9,18) |
InChI Key |
BAHZSMRODKSKAH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-])NC(=O)NCC(N=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.